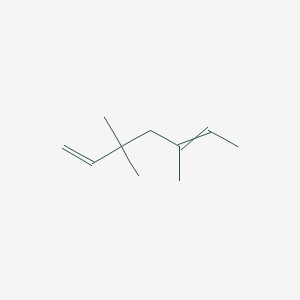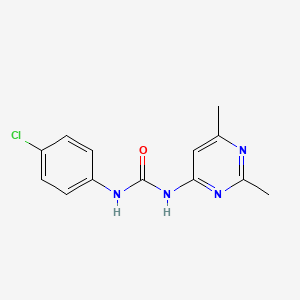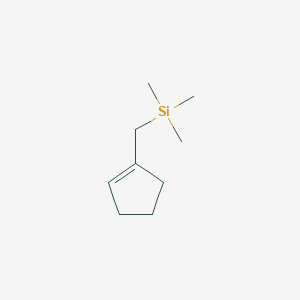
Silane, (1-cyclopenten-1-ylmethyl)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1-cyclopenten-1-ylmethyl)trimethyl-, also known by its chemical formula C9H18Si , is a unique organosilicon compound. It is characterized by a cyclopentene ring attached to a silicon atom, which is further bonded to three methyl groups. This compound is notable for its reactivity and stability, making it a valuable reagent in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1-cyclopenten-1-ylmethyl)trimethyl- typically involves the reaction of cyclopentene with trimethylchlorosilane in the presence of a catalyst. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product’s formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. The reaction is typically carried out in specialized reactors designed to handle organosilicon compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (1-cyclopenten-1-ylmethyl)trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of silanols or siloxanes.
Reduction: The compound can be reduced to form simpler silanes or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions where the silicon atom is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. These products are valuable intermediates in the synthesis of more complex organosilicon compounds .
Applications De Recherche Scientifique
Silane, (1-cyclopenten-1-ylmethyl)trimethyl- finds applications in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is explored for its potential in modifying biological molecules and surfaces.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its stability and reactivity.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties .
Mécanisme D'action
The mechanism by which Silane, (1-cyclopenten-1-ylmethyl)trimethyl- exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom’s ability to stabilize positive charges through hyperconjugation plays a crucial role in its reactivity. This property allows the compound to participate in various electrophilic and nucleophilic reactions, leading to the formation of stable products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Cyclohepten-1-yl(trimethyl)silane
- 1-Cyclododecen-1-yl(trimethyl)silane
- 2-Cyclohexen-1-yl(trimethyl)silane
- 2-Cycloocten-1-yl(trimethyl)silane
Uniqueness
Silane, (1-cyclopenten-1-ylmethyl)trimethyl- is unique due to its specific ring structure and the presence of the trimethylsilyl group. This combination imparts distinct reactivity and stability, making it a valuable reagent in various chemical processes. Its ability to undergo a wide range of reactions and form stable products sets it apart from other similar compounds .
Propriétés
Numéro CAS |
75311-60-3 |
|---|---|
Formule moléculaire |
C9H18Si |
Poids moléculaire |
154.32 g/mol |
Nom IUPAC |
cyclopenten-1-ylmethyl(trimethyl)silane |
InChI |
InChI=1S/C9H18Si/c1-10(2,3)8-9-6-4-5-7-9/h6H,4-5,7-8H2,1-3H3 |
Clé InChI |
WFXYIWQKBKKUCO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC1=CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


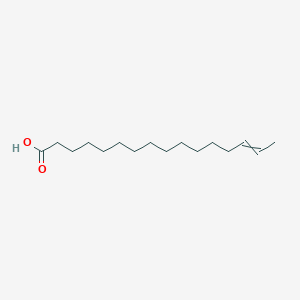
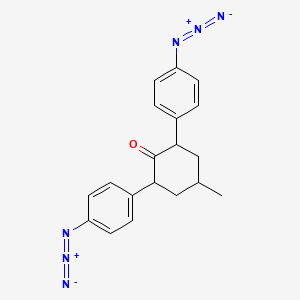
![1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one](/img/structure/B14446224.png)
![[Piperazine-1,4-diylbis(methylenefuran-5,2-diyl)]dimethanol](/img/structure/B14446233.png)
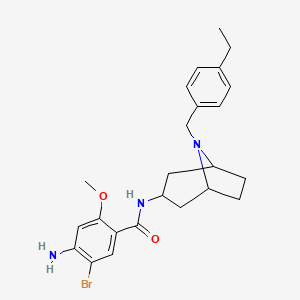
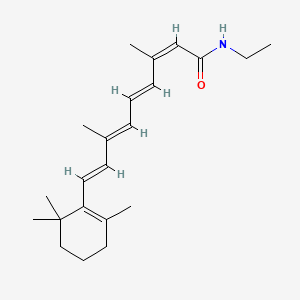
![5-[2-(4-Cyanophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14446247.png)
![2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14446255.png)
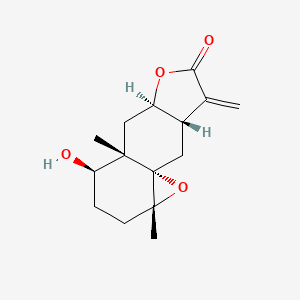
silane](/img/structure/B14446264.png)
![N-{[(4-Fluorophenyl)methoxy]carbonyl}-L-phenylalanine](/img/structure/B14446268.png)
